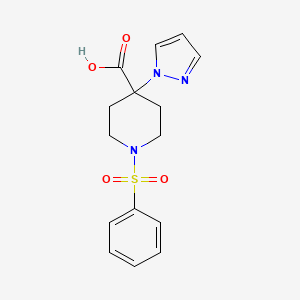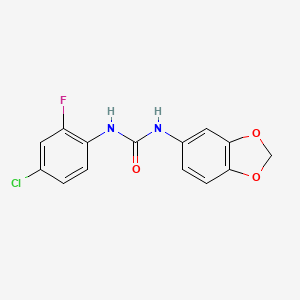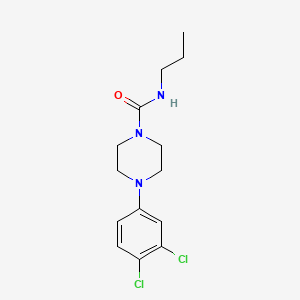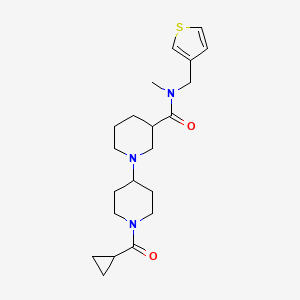
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as PSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSPC is a piperidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to exhibit a range of biological activities that make it a promising candidate for various scientific research applications. For instance, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes this compound a potential candidate for the development of new anti-inflammatory drugs.
This compound has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This property makes this compound a potential candidate for the development of new anti-cancer drugs.
In addition, this compound has been reported to exhibit anti-microbial activity against a range of microorganisms, including bacteria and fungi. This property makes this compound a potential candidate for the development of new anti-microbial agents.
Mécanisme D'action
The exact mechanism of action of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. For instance, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to reduce the production of ROS, which are involved in the pathogenesis of various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is its ability to exhibit a range of biological activities, which makes it a promising candidate for various scientific research applications. Another advantage of this compound is its relatively simple synthesis method, which allows for the production of this compound in high purity and yield.
One of the limitations of this compound is its potential toxicity, which may limit its use in certain scientific research applications. Another limitation of this compound is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research on 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in order to better understand its potential clinical applications. Another direction is to investigate the potential synergistic effects of this compound with other compounds, such as chemotherapeutic agents, in order to enhance its anti-cancer activity. Additionally, further research is needed to investigate the potential applications of this compound in other fields, such as agriculture and food preservation.
Méthodes De Synthèse
The synthesis of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(phenylsulfonyl)-4-piperidone with hydrazine hydrate in the presence of sodium acetate. The resulting product is then treated with 1,3-dichloro-2-propanol in the presence of potassium carbonate to yield this compound. This method has been reported to yield this compound in high purity and yield.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-14(20)15(18-10-4-9-16-18)7-11-17(12-8-15)23(21,22)13-5-2-1-3-6-13/h1-6,9-10H,7-8,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNSRVFQPVUMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5295672.png)


![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(trifluoromethyl)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5295695.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)

![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![3-(benzylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295733.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)

![N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5295768.png)
![2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide](/img/structure/B5295775.png)